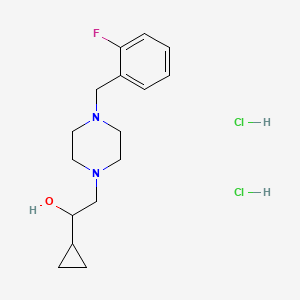
1-Cyclopropyl-2-(4-(2-Fluorbenzyl)piperazin-1-yl)ethanol-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C16H25Cl2FN2O and its molecular weight is 351.29. The purity is usually 95%.
The exact mass of the compound 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen, die dem 1-Cyclopropyl-2-(4-(2-Fluorbenzyl)piperazin-1-yl)ethanol-Dihydrochlorid ähneln, wurden auf ihre antibakterielle Aktivität untersucht. Beispielsweise wurden Derivate von Norfloxacin, einem Fluorchinolon-Antibiotikum, einem qualitativen Screening in vitro gegen mehrere Bakterien- und Hefestämme unterzogen .
Antibiotikaresistenz
Neue Derivate wurden synthetisiert, um gegen antibiotikaresistente Bakterienstämme vorzugehen. Einige Piperazinderivate haben eine vielversprechende Wachstumshemmung von Ciprofloxacin-resistenten P. aeruginosa gezeigt, was ein wichtiges Problem in der medizinischen Behandlung darstellt .
Kopplung von bioaktiven Molekülen
Es wurden Forschungsarbeiten zur Kopplung von bioaktiven Molekülen wie Piperazin mit anderen Verbindungen über eine Amidbindung durchgeführt, um möglicherweise ihre therapeutischen Wirkungen zu verstärken oder neue pharmakologische Profile zu schaffen .
Chemische Synthese
Der Syntheseprozess verwandter Verbindungen umfasst oft mehrere Schritte, darunter die Bildung von Amidbindungen, die für die Entwicklung von Arzneimitteln entscheidend sind .
Biologische Aktivität
1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is a complex chemical compound that has attracted attention due to its potential therapeutic applications, particularly in oncology. This article examines its biological activity, focusing on its mechanism of action, biochemical properties, and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H25Cl2FN2O
- Molecular Weight : 351.3 g/mol
- CAS Number : 1421529-59-0
The compound features a cyclopropyl group, a fluorobenzyl moiety, and a piperazine ring, contributing to its unique pharmacological profile.
1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride primarily targets Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. The inhibition of PARP leads to:
- Disruption of DNA repair mechanisms.
- Accumulation of DNA damage, particularly in cancer cells deficient in other repair pathways.
- Induction of cell death through apoptosis.
| Mechanism | Description |
|---|---|
| Target | PARP |
| Effect | Inhibition of DNA repair |
| Result | Increased cell death in cancer cells |
The compound has shown significant interactions with various enzymes:
- Inhibition of Tyrosinase (TYR) : This enzyme plays a crucial role in melanin biosynthesis. The compound exhibits antimelanogenic effects on B16F10 melanoma cells without cytotoxicity, suggesting potential applications in skin-related therapies.
Table 2: Biochemical Activity
| Activity Type | Target Enzyme | Effect |
|---|---|---|
| Antimelanogenic | Tyrosinase | Inhibition |
| Anticancer | PARP | Inhibition |
Pharmacokinetics
Research indicates that the compound possesses favorable pharmacokinetic properties, allowing it to achieve sufficient bioavailability for therapeutic effects. This is critical for its potential use in clinical settings against breast cancer.
Research Findings and Case Studies
Recent studies have evaluated the biological activity of this compound through various assays:
- Anticancer Activity : The compound was tested using MTT assays on human breast cancer cell lines, showing significant cytotoxic effects with an IC50 value comparable to established PARP inhibitors like Olaparib .
- Molecular Docking Studies : Computational analyses confirmed that the compound interacts effectively with the PARP enzyme, reinforcing its potential as a PARP inhibitor .
- Antimicrobial Properties : In vitro studies demonstrated moderate antimicrobial activity against several bacterial strains, suggesting additional therapeutic avenues beyond oncology .
Table 3: Summary of Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | Significant cytotoxicity in breast cancer cells |
| Molecular Docking | Computational Analysis | Strong interaction with PARP |
| Antimicrobial Activity | In Vitro Testing | Moderate activity against bacteria |
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O.2ClH/c17-15-4-2-1-3-14(15)11-18-7-9-19(10-8-18)12-16(20)13-5-6-13;;/h1-4,13,16,20H,5-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBCXNJSPDBVJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














